2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide
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Overview
Description
2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a hydroxy group, two methyl groups, and a furan ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using appropriate oxidizing agents.
Substitution with Methyl Groups: Methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts, boronic acid derivatives.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the furan ring play crucial roles in its binding affinity and specificity towards target proteins. The compound may inhibit or activate certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide
- 2-hydroxy-N,5-dimethyl-N-[(furan-2-yl)methyl]benzamide
- 2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-3-yl)methyl]benzamide
Uniqueness
2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to the specific positioning of the hydroxy group, methyl groups, and the furan ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-4-7-14(17)13(8-10)15(18)16(3)9-12-6-5-11(2)19-12/h4-8,17H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMAQKYGMZJZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N(C)CC2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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